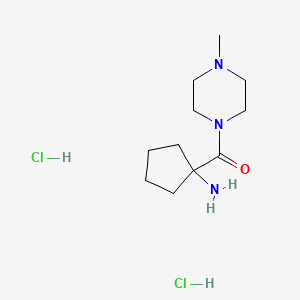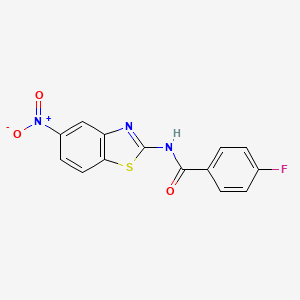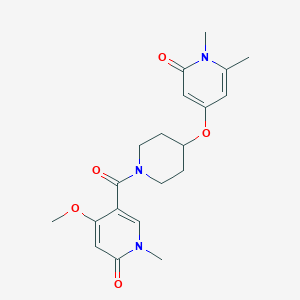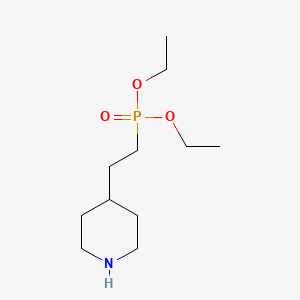
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This compound is notable for its unique structure, which includes a benzylpiperidine moiety and a propylsulfonyl group attached to the pyridazine ring
Preparation Methods
The synthesis of 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazine core, followed by the introduction of the benzylpiperidine and propylsulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
- Step 1: Synthesis of Pyridazine Core:
- Starting materials: Hydrazine and a suitable dicarbonyl compound.
- Reaction: Cyclization reaction to form the pyridazine ring.
- Conditions: Acidic or basic medium, elevated temperature.
- Step 2: Introduction of Benzylpiperidine Group:
- Starting materials: Pyridazine core and benzylpiperidine.
- Reaction: Nucleophilic substitution reaction.
- Conditions: Organic solvent (e.g., dichloromethane), room temperature.
- Step 3: Introduction of Propylsulfonyl Group:
- Starting materials: Intermediate from step 2 and propylsulfonyl chloride.
- Reaction: Sulfonylation reaction.
- Conditions: Organic solvent (e.g., toluene), presence of a base (e.g., triethylamine).
Chemical Reactions Analysis
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine undergoes various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Aqueous or organic solvent, controlled temperature.
- Products: Oxidized derivatives with modified functional groups.
- Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous solvent, low temperature.
- Products: Reduced derivatives with altered functional groups.
- Substitution:
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Organic solvent, room temperature or elevated temperature.
- Products: Substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
- Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
- Medicine:
- Potential therapeutic applications due to its structural similarity to bioactive compounds.
- Studied for its pharmacological properties and potential as a drug candidate.
- Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The propylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine can be compared with other similar compounds to highlight its uniqueness:
- 3-(4-Benzylpiperidin-1-yl)sulfonylbenzoic acid:
- Similar structure with a benzylpiperidine moiety and a sulfonyl group.
- Different core structure (benzoic acid vs. pyridazine).
- 3-(4-Benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide:
- Similar structure with a benzylpiperidine moiety and a sulfonyl group.
- Different core structure (benzamide vs. pyridazine).
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives:
- Similar structure with a benzyl group and a piperidine/piperazine moiety.
- Different core structure (triazole vs. pyridazine).
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-14-25(23,24)19-9-8-18(20-21-19)22-12-10-17(11-13-22)15-16-6-4-3-5-7-16/h3-9,17H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOKFIYXNVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2980867.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)
![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)
![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)
![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)
![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)


![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)

![4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2980887.png)
